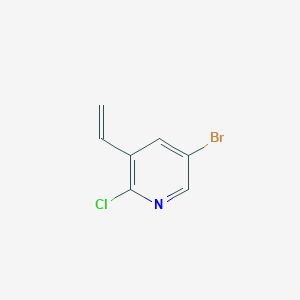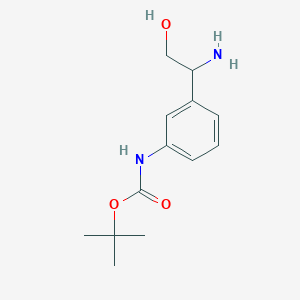
tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually carried out at room temperature, making it a convenient and efficient process.
Industrial Production Methods: In industrial settings, the production of tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It is particularly valuable in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate is used in the study of enzyme mechanisms and protein interactions. Its stability and reactivity make it a useful tool for probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its ability to form stable carbamate linkages makes it a valuable building block for drug design.
Industry: In industrial applications, the compound is used in the production of polymers, coatings, and other materials. Its reactivity and stability contribute to the performance and durability of these products.
作用机制
The mechanism of action of tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can form stable carbamate linkages with proteins and enzymes, affecting their function and activity. This interaction can modulate various biological processes, making the compound useful in research and therapeutic applications .
相似化合物的比较
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: While tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate shares similarities with these compounds, it is unique in its specific structure and reactivityFor example, tert-butyl carbamate is commonly used in peptide synthesis, while N-Boc-ethanolamine is employed in the synthesis of phosphatidyl ethanolamines .
属性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17) |
InChI 键 |
AINUYRZOJOEQHC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


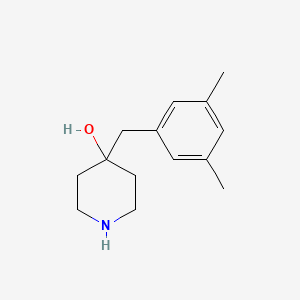
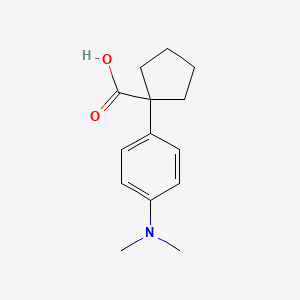
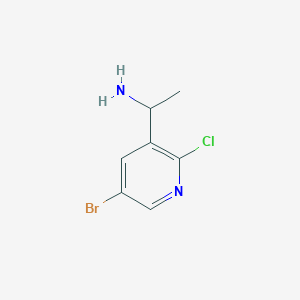
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
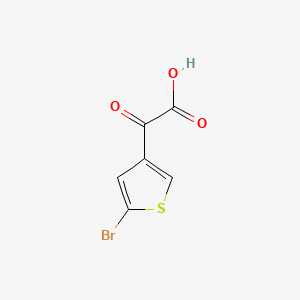
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
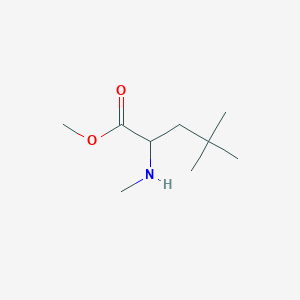
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)
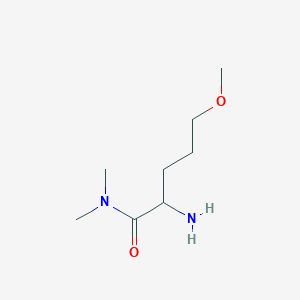

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)
![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)
